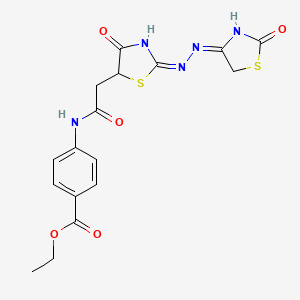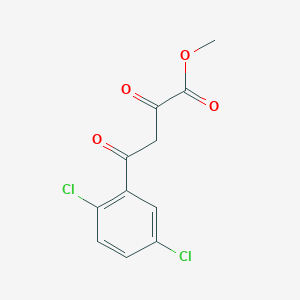![molecular formula C18H14N4O2S2 B2668581 2-(benzo[d]thiazol-2-ylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide CAS No. 1226457-22-2](/img/structure/B2668581.png)
2-(benzo[d]thiazol-2-ylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(benzo[d]thiazol-2-ylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological properties, including antibacterial, antifungal, and anti-inflammatory activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied extensively. The benzothiazole ring is a crucial structural motif in these compounds, contributing to their diverse biological activities .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can react with mercapto benzothiazole in the presence of NaHCO3 in ethanol to form new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structures. For instance, some benzothiazole derivatives have been found to exhibit significant cytotoxicity at high concentrations .Aplicaciones Científicas De Investigación
Antibacterial Agents
A study synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, showing significant antibacterial activity. This suggests the potential of similar structures, such as 2-(benzo[d]thiazol-2-ylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, in developing antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticancer Activity
Compounds with benzothiazole structures have been evaluated for anticancer activity. A study demonstrated the potential of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings in inhibiting various human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015). This indicates the possibility of the studied compound being effective in cancer treatment.
Anticonvulsant Evaluation
Research on N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide and related compounds has shown significant anticonvulsant activity, suggesting a similar potential for this compound in treating seizure disorders (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Antimicrobial and Hemolytic Agents
A study synthesized N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, showing antimicrobial activity against various microbial species and hemolytic activity. This suggests potential antimicrobial applications for this compound (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016).
Antifungal Activity
Bifunctional sydnone derivatives, including structures similar to the studied compound, have shown significant antifungal activity, indicating potential for this compound in antifungal applications (Kamble, Latthe, & Badami, 2007).
pKa Determination
The acidity constants (pKa) of benzothiazole acetamide derivatives have been determined, providing valuable information for the chemical characterization and potential pharmacological applications of similar compounds (Duran & Canbaz, 2013).
Anti-microbial and Cytotoxic Agents
Novel 2‐(1H‐benzimidazol‐2‐ylsulfanyl)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3yl)‐acetamide compounds have been synthesized and tested for in-vitro anti-bacterial and anti-fungal activity, along with in vitro cytotoxic properties. This suggests a potential role for the studied compound in similar applications (Hosamani & Shingalapur, 2011).
MMP-9 Inhibition for Cancer Treatment
Derivatives with oxadiazole structures have been synthesized and evaluated for their inhibitory effects on MMPs (matrix metalloproteinases), which play a crucial role in cancer progression. This indicates potential applications of this compound in cancer treatment (Özdemir, Sever, Altıntop, Temel, Atlı, Baysal, & Demirci, 2017).
Amplifiers of Phleomycin
Research on 2-(benzothiazol-2'-ylthio)acetamide derivatives has shown activity as amplifiers of phleomycin against Escherichia coli, suggesting a similar role for the studied compound in enhancing antibiotic efficacy (Brown, Dunlap, Grigg, & Danckwerts, 1978).
Inhibitors of Hepatitis C Virus
Derivatives of 2-thiobenzimidazole, including those incorporating a triazole moiety, have been tested for antiviral activity against hepatitis C virus (HCV). This suggests the potential of the studied compound as an inhibitor of HCV (Youssif, Mohamed, Salim, Inagaki, Mukai, & Abdu-Allah, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The study of benzothiazole derivatives is a rapidly evolving field, with new synthetic methods and potential applications being discovered regularly. Future research will likely focus on developing more efficient synthesis methods, exploring new biological activities, and optimizing the properties of these compounds for specific applications .
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c1-11-19-17(24-22-11)12-6-8-13(9-7-12)20-16(23)10-25-18-21-14-4-2-3-5-15(14)26-18/h2-9H,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTYLWWSPYXRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Phenyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)prop-2-en-1-one](/img/structure/B2668498.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2668499.png)
![4-(4-{[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy}benzoyl)morpholine](/img/structure/B2668502.png)
![N-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2668505.png)

![3-butyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2668510.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2668511.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea](/img/structure/B2668513.png)

![3-oxo-N,2-diphenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2668518.png)
![1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2668519.png)

![6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2668521.png)